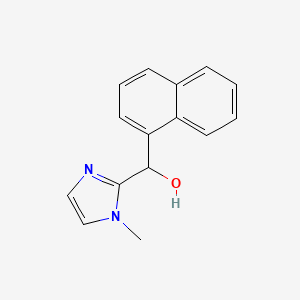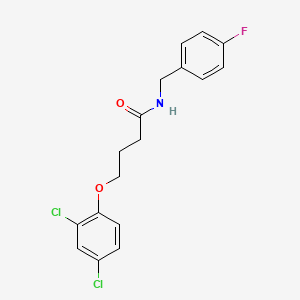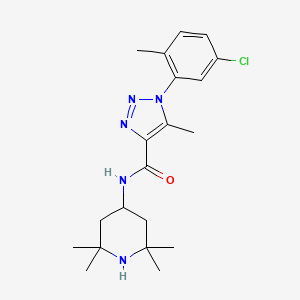![molecular formula C14H22FN3 B5129675 N-[2-(4-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine](/img/structure/B5129675.png)
N-[2-(4-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine, commonly known as Flibanserin, is a drug that has been subject to extensive scientific research due to its potential therapeutic applications. Flibanserin was initially developed as an antidepressant, but its use was later expanded to treat hypoactive sexual desire disorder (HSDD) in women.
Mecanismo De Acción
Flibanserin acts as a serotonin receptor agonist and antagonist, targeting the 5-HT1A and 5-HT2A receptors. By stimulating the 5-HT1A receptors and blocking the 5-HT2A receptors, Flibanserin increases the levels of dopamine and norepinephrine in the brain, which are associated with sexual desire and arousal.
Biochemical and Physiological Effects:
Flibanserin has been shown to increase sexual desire and arousal in women with N-[2-(4-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine. It has also been found to improve sexual functioning and satisfaction. Flibanserin has been shown to have a moderate effect size, with a number needed to treat (NNT) of 7.5.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Flibanserin in lab experiments is its specificity for the 5-HT1A and 5-HT2A receptors, which allows for targeted research. However, Flibanserin has a complex mechanism of action, which can make it difficult to isolate the effects of the drug. Additionally, the use of Flibanserin in lab experiments is limited by its potential side effects and the need for careful dosing.
Direcciones Futuras
Future research on Flibanserin could focus on its potential therapeutic applications in other conditions, such as depression and anxiety. Additionally, further research could investigate the long-term effects of Flibanserin on sexual functioning and satisfaction. Finally, research could explore the use of Flibanserin in combination with other drugs or therapies to enhance its effects.
In conclusion, Flibanserin is a drug that has been subject to extensive scientific research due to its potential therapeutic applications in treating N-[2-(4-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine in women. Its mechanism of action involves targeting the 5-HT1A and 5-HT2A receptors, which increases the levels of dopamine and norepinephrine in the brain. While Flibanserin has shown promise in lab experiments, further research is needed to fully understand its effects and potential therapeutic applications.
Métodos De Síntesis
Flibanserin is synthesized through a multi-step process that involves the reaction of 4-fluoro-2-nitrophenol with 2-bromo-1-(4-methylpiperazin-1-yl)ethanone, followed by reduction with sodium borohydride. The final product is obtained through the reaction of the intermediate with ammonium acetate.
Aplicaciones Científicas De Investigación
Flibanserin has been extensively studied for its potential therapeutic applications in treating N-[2-(4-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine in women. This compound is a condition characterized by a persistent or recurrent lack of sexual desire that causes significant distress or interpersonal difficulty. Flibanserin works by increasing the level of neurotransmitters such as dopamine and norepinephrine in the brain, which are involved in sexual desire and arousal.
Propiedades
IUPAC Name |
N-[1-(4-fluorophenyl)propan-2-yl]-4-methylpiperazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FN3/c1-12(11-13-3-5-14(15)6-4-13)16-18-9-7-17(2)8-10-18/h3-6,12,16H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGVHUTXVYDRTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)NN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5129606.png)

![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-3-methyl-2-furamide](/img/structure/B5129615.png)

![5-(2,3-dichlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5129632.png)
![5-chloro-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5129640.png)
![5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5129650.png)
![2-({3-[(carboxymethyl)thio]benzoyl}amino)benzoic acid](/img/structure/B5129660.png)
![N-butyl-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B5129668.png)
![3-ethoxy-8-(2,3,3-trichloro-1-nitro-2-propen-1-ylidene)-7-azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B5129670.png)
![N-(1-{[(4-biphenylylamino)carbonothioyl]amino}-2,2,2-trichloroethyl)-2-chlorobenzamide](/img/structure/B5129683.png)

